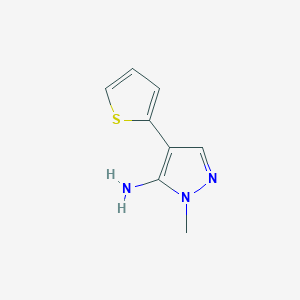

1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.net Pyrazole derivatives are known to exhibit a wide array of biological activities, making them a fertile ground for drug discovery.

The significance of the pyrazole heterocycle is underscored by its presence in numerous commercially available drugs. This versatile scaffold can be found in medications with diverse therapeutic applications, highlighting its importance in the development of new pharmaceutical agents.

Table 1: Examples of Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

| Anti-inflammatory | Pyrazole-containing compounds have been shown to inhibit inflammatory pathways. |

| Antimicrobial | Derivatives of pyrazole have demonstrated efficacy against various bacterial and fungal strains. |

| Anticancer | The pyrazole scaffold is a key component in several anticancer agents, targeting various mechanisms of cancer cell growth. |

| Antiviral | Research has indicated the potential of pyrazole derivatives in combating viral infections. |

| Analgesic | Certain pyrazole compounds have been found to possess pain-relieving properties. |

The adaptable structure of the pyrazole ring allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. This adaptability has cemented the pyrazole heterocycle as a privileged scaffold in the field of medicinal chemistry.

Overview of Thiophene-Substituted Pyrazole Derivatives in Academic Literature

The incorporation of a thiophene (B33073) ring into a pyrazole structure, as seen in 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine, is a common strategy in medicinal chemistry to enhance biological activity. Thiophene, a sulfur-containing aromatic heterocycle, can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Academic literature describes the synthesis and evaluation of a variety of thiophene-substituted pyrazole derivatives. These studies often explore the antimicrobial, anti-inflammatory, and antioxidant potential of these hybrid molecules. For instance, research has shown that conjugating a thiophene moiety with a pyrazole ring can result in compounds with significant antibacterial and antifungal properties.

A study on novel thienyl-pyrazoles highlighted their potential as antioxidant agents. researchgate.net The synthesis of these compounds often involves the reaction of thiophene-containing chalcones with hydrazine (B178648) derivatives. The resulting thiophene-substituted pyrazolines and pyrazoles are then subjected to biological screening to assess their activity.

Table 2: Investigated Activities of Thiophene-Substituted Pyrazole Analogues

| Compound Class | Investigated Activity |

| Thienyl-pyrazoline hybrids | Antioxidant, Antimicrobial |

| Pyrazole-clubbed thiophene derivatives | Antibacterial, Anti-inflammatory, Antitubercular |

| Thiophene-pyrazole conjugates | Antimicrobial, Radical scavenging |

These studies collectively suggest that the combination of pyrazole and thiophene rings is a promising avenue for the discovery of new bioactive compounds.

Current Research Focus on this compound and Analogues

Given the lack of specific published research on this compound, the current research focus can be inferred from studies on its analogues. The primary interest in this and related compounds likely lies in their potential as scaffolds for the development of new therapeutic agents. The presence of a primary amine group at the 5-position of the pyrazole ring makes it a versatile synthetic handle for further chemical modifications.

Researchers are likely to explore the derivatization of the amine group to create a library of related compounds. These new molecules would then be screened for a variety of biological activities, drawing inspiration from the known properties of pyrazole and thiophene derivatives. The methyl group on the pyrazole nitrogen and the specific placement of the thienyl group at the 4-position provide a unique structural framework that could lead to novel biological profiles.

The current research focus on analogues includes the synthesis of fused heterocyclic systems, where the pyrazole and thiophene moieties are part of a larger, more complex ring structure. These efforts aim to explore new chemical space and identify compounds with enhanced potency and selectivity for specific biological targets. The investigation of such compounds often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and a range of biological assays.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-methyl-4-thiophen-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C8H9N3S/c1-11-8(9)6(5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |

InChI Key |

RUHFVDMHWFWMCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CS2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnection can be made at the bonds forming the pyrazole (B372694) ring. A common and effective strategy for pyrazole synthesis is the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

One plausible retrosynthetic pathway involves disconnecting the N1-C5 and N2-C3 bonds of the pyrazole ring. This leads back to a substituted hydrazine, specifically methylhydrazine, and a three-carbon component containing the 2-thienyl moiety and a nitrile group, such as 2-(2-thienyl)-3-oxopropanenitrile or a related β-ketonitrile. The amino group at C5 can be envisioned as originating from the nitrile functionality of this precursor.

Alternatively, a disconnection across the C3-C4 and N2-N1 bonds could suggest a pathway involving a pre-functionalized hydrazine and a suitable three-carbon building block. Another approach could involve the formation of the 4-(2-thienyl)-1H-pyrazol-5-amine core first, followed by a subsequent N-methylation step. This latter approach might offer advantages in controlling the regioselectivity of the methylation.

Approaches to Pyrazole Ring Formation Relevant to this compound Synthesis

The construction of the pyrazole ring is the cornerstone of the synthesis of this compound. Several methods have been developed for pyrazole ring formation, each with its own advantages and limitations.

Condensation Reactions for Pyrazole Core Assembly

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.orgnih.gov For the synthesis of the target molecule, a suitable 1,3-dicarbonyl precursor bearing a 2-thienyl group at the C2 position would be required. The reaction with methylhydrazine would then lead to the formation of the pyrazole ring. However, a significant challenge in this approach is controlling the regioselectivity when using a substituted hydrazine like methylhydrazine, which can lead to a mixture of N1 and N2-methylated isomers. beilstein-journals.org

A more direct route to the 5-aminopyrazole core involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org In this scenario, a precursor such as 2-(2-thienyl)-3-oxopropanenitrile would react with methylhydrazine. The ketone carbonyl would react with one nitrogen of the hydrazine, and the nitrile group would be attacked by the other nitrogen, followed by tautomerization to yield the aromatic 5-aminopyrazole. This method is often highly regioselective.

| Precursor 1 | Precursor 2 | Conditions | Product | Ref |

| 1,3-Diketone | Hydrazine | Acid or base catalysis | Substituted Pyrazole | mdpi.com |

| β-Ketonitrile | Hydrazine | Reflux in ethanol | 5-Aminopyrazole | beilstein-journals.org |

| α,β-Unsaturated Ketone | Hydrazine | Oxidation of intermediate pyrazoline | Substituted Pyrazole | mdpi.com |

Multicomponent Reactions (MCRs) for Diversified Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

For instance, a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative could potentially be adapted. beilstein-journals.org In the context of synthesizing our target molecule, 2-thiophenecarboxaldehyde could be reacted with malononitrile and methylhydrazine. This approach, however, would likely yield a 4-(2-thienyl)-5-cyanopyrazole derivative, which would then require reduction of the nitrile group to an amine.

Another MCR strategy could involve the in-situ generation of a 1,3-dielectrophile that then reacts with methylhydrazine. nih.gov The versatility of MCRs allows for the rapid generation of a library of pyrazole derivatives by varying the starting components. acs.org

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Ref |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Aldehyde | Malononitrile | Hydrazine | Various | Substituted Pyrazoles | beilstein-journals.org |

| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | HFIP | Pyrazole-linked Thiazoles | acs.org |

Transition Metal-Catalyzed Routes to Pyrazole Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. bohrium.com These methods often involve C-H activation, cross-coupling reactions, or cycloadditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce the 2-thienyl moiety at the C4 position of a pre-formed pyrazole ring. bohrium.com This would require a 4-halo-1-methyl-1H-pyrazol-5-amine as a starting material. Alternatively, a transition-metal-catalyzed C-H functionalization of a 1-methyl-1H-pyrazol-5-amine could directly introduce the thienyl group at the C4 position, although controlling regioselectivity can be a challenge. bohrium.com

Copper-catalyzed reactions have also been utilized for the synthesis of pyrazoles, for example, through the condensation of β,γ-unsaturated hydrazones. organic-chemistry.org Furthermore, titanium imido complexes have been used in multicomponent couplings of alkynes and nitriles to form pyrazoles. nih.gov

| Reaction Type | Metal Catalyst | Substrates | Product Feature | Ref |

| C-H Arylation | Palladium, Copper | Pyrazole, Aryl Halide | C-Aryl Bond Formation | bohrium.com |

| [2+2+1] Cycloaddition | Titanium | Alkyne, Nitrile, Ti-imido complex | Pyrazole Ring | nih.gov |

| Oxidative Cyclization | Copper | β,γ-Unsaturated Hydrazone | Pyrazole Ring | organic-chemistry.org |

Metal-Free Synthetic Strategies for Pyrazole Formation

In recent years, there has been a growing interest in developing metal-free synthetic methods for the construction of pyrazoles, driven by the desire for more sustainable and cost-effective processes. organic-chemistry.org These strategies often rely on the use of organocatalysts or proceed through thermal or microwave-assisted conditions.

An iodine-mediated oxidative C-N bond formation has been reported for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of unstable hydrazone intermediates. Another metal-free approach involves the [3+2] cycloaddition of diazo compounds with alkynes or alkenes. For the target molecule, a strategy involving a thienyl-substituted alkyne and a diazo-derived species could be envisioned.

Furthermore, metal-free multicomponent reactions have been developed. For example, the synthesis of pyrazoles from aldehyde hydrazones and acetylenic esters has been achieved without the need for a metal catalyst. mdpi.comresearchgate.net

| Reaction Type | Conditions | Key Intermediates | Advantage | Ref |

| Oxidative C-N bond formation | I₂-mediated | Hydrazones | Metal-free, one-pot | organic-chemistry.org |

| [3+2] Cycloaddition | Thermal/Photochemical | Diazo compounds, Alkynes | High regioselectivity | organic-chemistry.org |

| Cascade Cyclization/SNAr | Base-promoted | α,β-unsaturated N-tosylhydrazones, Heteroaryl chlorides | Metal-free N-heteroarylation | researchgate.net |

Strategies for Introducing the 2-Thienyl Moiety and Methylation at the Pyrazole Nitrogen

The introduction of the 2-thienyl group and the methyl group at the desired positions are critical steps in the synthesis of this compound.

Introduction of the 2-Thienyl Moiety:

As mentioned earlier, the 2-thienyl group can be introduced either by starting with a precursor already containing this moiety or by functionalizing a pre-formed pyrazole ring.

From Thienyl-Containing Precursors: A straightforward approach is to use a starting material such as 2-acetylthiophene, which can be elaborated into a suitable 1,3-dielectrophile for pyrazole synthesis. For instance, Claisen condensation of 2-acetylthiophene with a suitable ester could provide a 1,3-diketone, or its reaction with dimethylformamide dimethyl acetal (DMFDMA) could yield an enaminone, both of which are precursors for pyrazole ring formation. nih.gov

Post-Pyrazole Formation Arylation: Alternatively, a C-H arylation of a 1-methyl-1H-pyrazol-5-amine derivative at the C4 position with a 2-thienylating agent could be employed. nih.gov This can be achieved using transition-metal catalysis or through other methods like laccase-mediated arylation. nih.gov

Methylation at the Pyrazole Nitrogen:

The N-methylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to regioisomers.

Direct Methylation: The direct methylation of 4-(2-thienyl)-1H-pyrazol-5-amine with a methylating agent like methyl iodide or dimethyl sulfate would likely result in a mixture of the N1-methyl and N2-methyl isomers. The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and the base used.

Regioselective Methylation: To achieve high regioselectivity, specific strategies can be employed. The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity for N1-alkylation. acs.orgnih.govresearcher.life After the selective N1-silylethylalkylation, a subsequent protodesilylation step yields the N1-methylated pyrazole. Another approach is to utilize a directing group on the pyrazole ring to guide the methylation to the desired nitrogen atom.

Using Methylhydrazine: As discussed in the retrosynthesis, starting the pyrazole synthesis with methylhydrazine is a direct way to incorporate the methyl group. The regioselectivity of the initial condensation reaction will then determine the position of the methyl group on the final pyrazole ring. The reaction of β-ketonitriles with methylhydrazine often provides good regioselectivity for the desired 1-methyl-5-aminopyrazole isomer. beilstein-journals.org

Methods for Thiophene (B33073) Ring Integration into Pyrazole Systems

The integration of a thiophene ring at the C4 position of the pyrazole core is a critical step that largely defines the synthetic route. The most versatile and widely adopted method for creating 5-aminopyrazoles with a substituent at the C4 position is through the condensation of a β-ketonitrile with a hydrazine derivative. nih.gov

To obtain the 4-(2-thienyl) moiety, the synthesis logically starts with a thiophene-containing precursor. A key intermediate is 2-(thiophene-2-carbonyl)malononitrile or a similar β-ketonitrile. This precursor can be synthesized and then reacted with hydrazine hydrate in a cyclocondensation reaction. The mechanism involves an initial nucleophilic attack by the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov This sequence efficiently and reliably forms the pyrazole ring while simultaneously installing the thiophene ring at the C4 position and the essential amine group at the C5 position, yielding the 4-(2-thienyl)-1H-pyrazol-5-amine intermediate.

Alternative, though less direct, methods include the electrophilic cyclization of alkyne-hydrazone derivatives that contain a thiophene group. researchgate.net However, the β-ketonitrile route is generally preferred for its high efficiency in establishing the required C4-thienyl and C5-amine substitution pattern in a single, reliable step.

Regioselective N-Methylation and C5-Amination Procedures

With the 4-(2-thienyl)-1H-pyrazol-5-amine core synthesized, the subsequent steps involve introducing the methyl group onto the pyrazole nitrogen and ensuring the C5-amine is present.

C5-Amination: As described in the previous section, the C5-amine group is most effectively incorporated during the formation of the pyrazole ring itself. nih.gov Direct amination of the C5 position of a pre-formed pyrazole is challenging and less common. Therefore, the synthetic strategy relies on the cyclization of a nitrile-containing precursor (e.g., a β-ketonitrile) with hydrazine, which directly yields the 5-aminopyrazole structure. This approach is a cornerstone of 5-aminopyrazole synthesis. nih.gov

Regioselective N-Methylation: The N-methylation of unsymmetrically substituted pyrazoles presents a significant challenge, as reactions with standard methylating agents like methyl halides often result in a mixture of N1 and N2 isomers. thieme-connect.com To achieve the desired 1-methyl isomer of the title compound, highly regioselective methods are required.

A state-of-the-art approach utilizes sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane , as "masked" methylating reagents. thieme-connect.comacs.org This method dramatically improves the selectivity for N1 alkylation over traditional reagents. The reaction proceeds by alkylating the pyrazole with the bulky silane, followed by a protodesilylation step using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to reveal the methyl group. thieme-connect.com This process can achieve N1:N2 selectivities ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates. acs.orgresearcher.life

| Substrate Type | Methylating Agent | N1:N2 Regioisomeric Ratio (rr) | Yield |

|---|---|---|---|

| Electron-Deficient Aryl Pyrazole | α-halomethylsilane | >99:1 | 48% |

| N-Heterocyclic Pyrazole | α-halomethylsilane | >99:1 | >70% |

| 4-Bromo-substituted Pyrazole | α-halomethylsilane | 93:7 | - |

| 3-Substituted Pyrazole (General) | Methyl Halide | ~3:1 | - |

Data adapted from studies on regioselective pyrazole methylation. thieme-connect.comacs.org

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis is crucial for maximizing product output, reducing waste, and ensuring the economic viability of the process, particularly for potential large-scale production.

Yield Enhancement and Reaction Efficiency

The efficiency of pyrazole synthesis, particularly the key cyclocondensation step, is highly dependent on reaction conditions. Several factors can be fine-tuned to enhance the yield and reduce reaction times.

Catalysis: While the cyclization can proceed without a catalyst, various Lewis acids and other catalysts have been shown to improve yields. For instance, silver-catalyzed reactions have been effectively used for synthesizing certain pyrazole derivatives. nih.govmdpi.com

Solvent and Temperature: The choice of solvent can significantly impact the reaction. Solvents like N,N-dimethylacetamide (DMAc) have been used to achieve high yields in pyrazole synthesis at room temperature. nih.gov Temperature is also a critical parameter; optimization studies have shown that for some reactions, increasing the temperature to a specific point (e.g., 60 °C) can improve yields, while higher temperatures may lead to decomposition and lower yields. nih.gov

Energy Sources: Modern synthetic techniques such as microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis. These methods can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes, while simultaneously improving yields. nih.gov

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | None | Reaction may be slow or inefficient. |

| Lewis Acid (e.g., AgOTf, Sc(OTf)₃) | Can significantly increase reaction rate and yield. nih.gov | |

| Solvent | Ethanol | Commonly used, effective for many cyclizations. |

| DMAc, DMF | Can enable reactions at lower temperatures with high yields. nih.gov | |

| Energy Input | Conventional Heating | Standard method, may require long reaction times. |

| Microwave / Ultrasound | Drastically reduces reaction time (hours to minutes) and often improves yield. nih.gov |

Scalability Considerations in Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires addressing challenges related to safety, efficiency, and reproducibility. For pyrazole synthesis, flow chemistry has emerged as a powerful technology to overcome the limitations of traditional batch processing. mdpi.comnih.gov

A continuous-flow setup offers superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.netgalchimia.com For the synthesis of the target compound, a two-stage flow process could be envisioned. In the first stage, the starting materials for the pyrazole core (the thiophene-containing β-ketonitrile and hydrazine) would be mixed and passed through a heated reactor coil to form the 4-(2-thienyl)-1H-pyrazol-5-amine intermediate. In a second connected module, this intermediate would be mixed with the N-methylating agent under optimized conditions to complete the synthesis. galchimia.com

The key advantages of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous materials. nih.gov

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive downstream purification. mdpi.com

Reproducibility and Scalability: Once optimized, a flow process is highly reproducible. Scaling up production is achieved by running the system for longer periods or by using parallel reactor lines, rather than using larger, more dangerous batch reactors. researchgate.net

This technology makes the synthesis of complex molecules like this compound more efficient, safer, and more suitable for large-scale manufacturing. mdpi.com

Chemical Reactivity and Derivatization Studies of 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Thiophene (B33073) Moieties

The 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine molecule possesses multiple sites susceptible to electrophilic attack. 5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic centers: the 5-NH2 group, the N1 nitrogen of the pyrazole ring, and the C4 carbon. The general order of reactivity for these sites is: 5-NH2 > 1-NH > 4-CH. beilstein-journals.orgnih.gov The amino group at the C5 position is a potent activating group, significantly increasing the electron density of the pyrazole ring and directing electrophiles, similar to the -NH2 group in anilines which directs to ortho- and para-positions. byjus.com

Electrophilic substitution, such as bromination, nitration, and sulfonation, is anticipated to occur on the pyrazole ring. byjus.com The high reactivity of aromatic amines can sometimes lead to multiple substitutions. byjus.com To achieve monosubstitution, the activating effect of the amino group can be modulated by protecting it, for instance, through acetylation with acetic anhydride. byjus.com Following the substitution reaction, the protecting group can be removed via hydrolysis to yield the desired substituted amine. byjus.com

While the pyrazole ring is activated by the amino group, the thiophene ring is also susceptible to electrophilic substitution, typically at the C5 position. The outcome of such reactions would depend on the specific reagents and reaction conditions employed.

Nucleophilic substitution reactions are less common for this scaffold unless a suitable leaving group is present on either the pyrazole or thiophene ring.

Oxidation and Reduction Pathways of the this compound Scaffold

The aminopyrazole core is susceptible to oxidation. Oxidative dehydrogenative coupling of pyrazol-5-amines can be achieved using catalysts like copper, leading to the formation of highly functionalized heteroaromatic azo compounds. nih.gov This reaction involves the formation of an N-N bond through intermolecular oxidation. nih.gov Another documented oxidative pathway for 1H-pyrazol-5-amines involves a ring-opening reaction to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net

The specific oxidation pathways for this compound would likely involve the amino group, potentially leading to azo-dimers or other coupled products. The thiophene ring's sulfur atom can also be oxidized to a sulfoxide (B87167) or sulfone under appropriate conditions, although this may require stronger oxidizing agents.

Information regarding the reduction of the this compound scaffold is less prevalent in the literature. However, standard reduction methods could potentially target the thiophene ring, leading to saturation, although this would likely require harsh conditions such as catalytic hydrogenation at high pressure. The pyrazole ring is generally stable to reduction.

Formation of Fused Heterocyclic Systems from this compound Precursors

The poly-nucleophilic character of 5-aminopyrazoles makes them excellent precursors for the synthesis of a wide variety of fused heterocyclic systems. beilstein-journals.orgnih.gov These reactions are crucial in medicinal chemistry for creating novel molecular architectures with diverse biological activities. nih.govbeilstein-journals.org

Annulation and Cyclization Reactions with Pyrazol-5-amines

The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common strategy to construct fused pyrazoloazines. beilstein-journals.orgnih.gov The nucleophilic sites on the 5-aminopyrazole (5-NH2, 1-NH, and 4-CH) can react with bielectrophiles to undergo cyclization and cycloaddition, forming fused ring systems. beilstein-journals.orgnih.gov

Depending on the reagent and reaction conditions, a variety of fused systems can be synthesized, including:

Pyrazolo[3,4-b]pyridines : Formed by reacting 5-aminopyrazoles with α,β-unsaturated ketones, enaminones, or through multicomponent reactions involving aldehydes and active methylene (B1212753) compounds. beilstein-journals.orgnih.govbeilstein-journals.org

Pyrazolo[1,5-a]pyrimidines : Typically synthesized from the reaction of 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone (B45752) or chalcones. beilstein-journals.orgnih.govbeilstein-journals.org

Pyrazolo[3,4-d]pyrimidines : Can be prepared through various synthetic routes, often involving cyclization with reagents containing a C-N-C fragment. beilstein-journals.orgnih.govsemanticscholar.org

Other fused systems such as pyrazolo[3,4-b]pyrazines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[1,5-a]-1,3,5-triazines have also been synthesized from 5-aminopyrazole precursors. beilstein-journals.orgnih.gov

The table below summarizes some examples of annulation and cyclization reactions involving 5-aminopyrazole derivatives.

| Fused System | Reagents | Reaction Conditions | Reference |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones | Ionic liquid [bmim]Br, 90 °C | beilstein-journals.orgnih.govbeilstein-journals.org |

| Pyrazolo[3,4-b]pyridines | Enaminones | Acetic acid | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Acetylacetone | Ethanol | nih.govbeilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | Chalcones | DMF, KOH | beilstein-journals.org |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Isatin, Ketones | Water/acetic acid, 90 °C | beilstein-journals.org |

Dimerization and Direct Coupling Strategies

Recent research has demonstrated the copper-promoted, highly chemoselective dimerization of 5-aminopyrazoles. nih.govmdpi.comresearchgate.net This methodology allows for the switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.govmdpi.comresearchgate.net The choice of catalyst and reaction conditions dictates the final product, offering a versatile route to complex dimeric structures. mdpi.comresearchgate.net For example, using Cu(OAc)2 as a catalyst can lead to the formation of dipyrazole-fused pyridazines. mdpi.comresearchgate.net

Rearrangements and Ring Transformations (e.g., Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)

The versatile reactivity of the aminopyrazole scaffold also allows for its use in the synthesis of less common fused systems through rearrangements and ring transformations. While specific examples for this compound are not extensively documented, the general chemistry of aminopyrazoles suggests the feasibility of such transformations. For instance, reaction with appropriate sulfur-containing electrophiles could potentially lead to the formation of pyrazolo[3,4-c]isothiazoles or pyrazolo[3,4-d]thiazoles. Furthermore, oxidative ring-opening of the pyrazole ring can be followed by a domino cyclization to afford complex scaffolds like 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues of this compound are driven by the search for new compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgnih.govmdpi.com The synthetic strategies outlined in the previous sections provide a powerful toolkit for generating a diverse library of derivatives.

New analogues can be synthesized by:

Modification of the pyrazole and thiophene rings: Introducing various substituents through electrophilic substitution reactions. byjus.com

Derivatization of the amino group: Acylation, alkylation, or formation of Schiff bases can introduce a wide range of functional groups.

Construction of fused heterocyclic systems: As detailed in section 3.3, annulation and cyclization reactions offer a route to a vast number of novel, complex molecules. beilstein-journals.orgnih.gov

The table below presents examples of derivatives synthesized from aminopyrazole precursors, highlighting the versatility of this scaffold.

| Derivative Type | Synthetic Approach | Starting Materials | Reference |

| Pyrazolo[1,5-a]pyrimidine conjugates | Condensation, hydrolysis, and coupling | 5-Aminopyrazole, aryl-β-diketoesters, aminobenzothiazole | beilstein-journals.org |

| Pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores | Condensation | 5-Aminopyrazole derivatives, 7-diethylaminocoumarin-3-aldehyde | beilstein-journals.orgnih.gov |

| Fluoroalkyl-substituted pyrazolo[1,5-a]pyrimidines | Condensation and Sonogashira coupling followed by fluorination | 5-Amino-3-(4-iodophenyl)pyrazole, acetylacetone | beilstein-journals.org |

| Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes | Three-component reaction | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, ketoaziridine, ammonium (B1175870) acetate | mdpi.com |

The continued exploration of the chemical reactivity of this compound and related aminopyrazoles is expected to yield a rich variety of novel compounds with interesting chemical and physical properties.

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C, it provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine, distinct signals would be expected for each unique proton environment.

Amine (NH₂) Protons: A broad singlet, typically in the range of δ 4.0-6.0 ppm, corresponding to the two protons of the primary amine group. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Pyrazole (B372694) (C3-H) Proton: A singlet for the proton at the C3 position of the pyrazole ring.

Thienyl Protons: The thiophene (B33073) ring would show a characteristic set of signals, likely three distinct multiplets or doublets of doublets, corresponding to the protons at the 3', 4', and 5' positions. Their specific chemical shifts and coupling constants (J-values) would confirm the 2-thienyl substitution pattern.

Methyl (N-CH₃) Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen, likely appearing in the δ 3.5-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 4.0 - 6.0 | Broad Singlet |

| C3-H (pyrazole) | ~7.5 | Singlet |

| Thienyl-H | 6.9 - 7.4 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule.

Pyrazole Ring Carbons: Three signals would correspond to the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, attached to the amine group, would appear at a distinct chemical shift compared to C3 and the substituent-bearing C4.

Thienyl Ring Carbons: Four signals would be expected for the thiophene ring carbons. Two quaternary carbons (C2' and the carbon attached to the pyrazole) and two CH carbons.

Methyl Carbon: A single signal for the N-methyl carbon, typically appearing in the upfield region of the spectrum (δ 30-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyrazole) | ~130-140 |

| C4 (Pyrazole) | ~110-120 |

| C5 (Pyrazole) | ~145-155 |

| Thienyl Carbons | ~120-140 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal correlations between adjacent protons, helping to assign the protons within the thiophene ring system.

HSQC: Would establish direct one-bond correlations between protons and the carbons they are attached to, linking the ¹H and ¹³C spectral data.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the pyrazole ring, the thienyl substituent, and the methyl group. For instance, an HMBC correlation between the N-methyl protons and the C5 and C3a carbons of the pyrazole ring would confirm the N1-methylation site.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretching: The primary amine group would exhibit two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole and thiophene rings would appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyrazole and thiophene rings would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine would cause an absorption in the 1580-1650 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| C=C / C=N | 1400 - 1650 | Ring Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₉N₃S), the expected molecular weight is approximately 195.26 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z ≈ 195.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the pyrazole and thienyl rings would be expected to absorb UV radiation. The spectrum would likely show one or more absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic systems. The exact position and intensity of these absorptions provide insight into the extent of conjugation and the electronic nature of the molecule.

X-ray Crystallography for Precise Molecular Geometry Determination

Following a comprehensive search of scientific literature and chemical databases, no specific X-ray crystallography data for the compound this compound could be located. This includes key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. While structural information exists for related pyrazole derivatives, these compounds differ in their substitution patterns and, therefore, their crystallographic data cannot be used to accurately describe the precise molecular geometry of this compound.

Elemental Analysis for Compositional Verification

Similarly, a detailed search did not yield any published experimental data from the elemental analysis of this compound. This type of analysis is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of its constituent elements (carbon, hydrogen, nitrogen, sulfur) with the theoretical values.

Computational Chemistry and Theoretical Investigations of 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

For 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its geometric parameters. nih.gov The results are expected to show that both the pyrazole (B372694) and thienyl rings are largely planar. Key structural parameters of interest include the bond lengths and angles within and between the heterocyclic rings and the amine substituent. The bond connecting the pyrazole and thienyl rings is of particular interest, as its length indicates the degree of electronic conjugation between the two aromatic systems. The optimized geometry from DFT serves as the foundation for most other computational analyses. nih.gov

Table 1: Predicted Geometric Parameters from DFT Optimization This table is illustrative of the type of data obtained from DFT calculations.

| Parameter | Description | Expected Finding |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (Thienyl) | Carbon-carbon bonds within the thiophene (B33073) ring. | Values indicative of aromatic character. |

| C-S (Thienyl) | Carbon-sulfur bonds within the thiophene ring. | Consistent with known thiophene structures. |

| N-N (Pyrazole) | Nitrogen-nitrogen bond in the pyrazole ring. | Typical length for pyrazole systems. |

| C-N (Pyrazole) | Carbon-nitrogen bonds within the pyrazole ring. | Reflects the aromatic nature of the ring. |

| C4(pyrazole)-C2(thienyl) | Bond connecting the two heterocyclic rings. | Length suggests partial double bond character due to conjugation. |

| C5-N (Amine) | Bond connecting the amine group to the pyrazole ring. | Shorter than a typical C-N single bond, indicating electron delocalization. |

| **Bond Angles (°) ** | ||

| C-S-C (Thienyl) | Angle around the sulfur atom in the thiophene ring. | Approximately 92°, typical for thiophene. |

| N-N-C (Pyrazole) | Angles within the pyrazole ring. | Close to 108°, consistent with a five-membered ring. |

| **Dihedral Angle (°) ** | ||

| N1-C5-C4-C2(thienyl) | Torsion angle between the pyrazole and thienyl rings. | A small angle is expected, indicating a nearly coplanar arrangement to maximize π-system overlap. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino-pyrazole moiety, which has high electron density. The LUMO is likely distributed across the conjugated π-system of both the pyrazole and thienyl rings. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Various electronic properties such as ionization potential, electron affinity, and chemical hardness can be derived from the HOMO and LUMO energies.

Table 2: Predicted Frontier Molecular Orbital Properties This table illustrates the type of data obtained from FMO analysis.

| Property | Symbol | Description | Predicted Characteristic for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | A relatively high energy value, indicating good electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | A relatively low energy value, indicating electron-accepting potential. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A moderate to small gap, suggesting potential for high chemical reactivity and charge transfer. |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. | Calculated directly from the HOMO energy. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. | Calculated directly from the LUMO energy. |

| Chemical Hardness | η = (I-A)/2 | Resistance to change in electron distribution. | Inversely related to reactivity. |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For the target molecule, distinct signals would be predicted for the methyl protons, the amine protons, and the protons on the pyrazole and thienyl rings. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data. mdpi.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated. This allows for the assignment of characteristic absorption bands to specific molecular vibrations, such as the N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, and various ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. jcsp.org.pk The calculations would likely predict strong π→π* transitions due to the extensive conjugated system formed by the pyrazole and thienyl rings.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, electron-rich areas, which have a negative electrostatic potential, are typically colored red, while electron-poor areas with a positive potential are colored blue.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring, the nitrogen of the amine group, and the sulfur atom of the thienyl ring, due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (N-H), making them potential hydrogen bond donors.

This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactivity. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant NBO interactions are expected to include:

Delocalization of the lone pair electrons from the amine nitrogen (nN) into the antibonding π* orbitals of the pyrazole ring.

Delocalization of π electrons from the pyrazole ring into the π* orbitals of the thienyl ring, and vice versa.

Hyperconjugative interactions involving the lone pairs on the sulfur atom (nS) and the adjacent π-system.

Quantum Chemical Studies on Tautomeric Equilibria and Stability

5-aminopyrazoles can theoretically exist in different tautomeric forms, primarily the amino and imino forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy of each optimized tautomeric structure, the most stable form can be identified. For most 5-aminopyrazole derivatives, the amino tautomer (as named in the subject compound) is found to be significantly more stable than the corresponding imino tautomer, due to the preservation of the aromaticity of the pyrazole ring. clockss.org These studies can also model the influence of different solvents on the tautomeric equilibrium.

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrazole and thienyl rings. A potential energy surface scan can be performed by systematically rotating this dihedral angle to identify the lowest-energy (most stable) conformation, which is typically a near-planar arrangement that maximizes electronic conjugation.

Applications in Advanced Materials Science and Other Fields for 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine Derivatives

Development as Components in Organic Semiconductors

Derivatives of 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine are emerging as promising candidates for use in organic semiconductors, which are integral to the development of organic thin-film transistors (OTFTs). The performance of these materials is intrinsically linked to their molecular structure, which influences crucial parameters like charge carrier mobility and the on/off ratio of the device.

The incorporation of both a thienyl group and a pyrazole (B372694) ring in these derivatives offers a unique combination of electron-rich and electron-deficient moieties, which is advantageous for creating materials with desirable semiconducting properties. The thienyl group, a well-known component in organic electronics, generally enhances π-conjugation and facilitates intermolecular charge transport. nih.govnih.gov Pyrazole derivatives, on the other hand, have been noted for their distinctive properties in optoelectronic devices. researchgate.net

Research into phenyl and phenylthienyl derivatives has shown that such compounds can exhibit p-channel characteristics in OTFTs, with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10²–10⁴. nih.gov Theoretical studies on pyrazole derivatives have further illuminated the structure-property relationships, indicating that modifications to the molecular skeleton can significantly improve charge injection by lowering the reorganization energy for both holes and electrons. researchgate.net The strategic combination of the thienyl and pyrazole components can thus be a viable approach to designing novel organic semiconductors with tailored electronic properties for high-performance devices. nih.gov

| Compound Class | Key Structural Feature | Observed Property | Potential Application |

|---|---|---|---|

| Phenylthienyl Derivatives | Thiophene (B33073) and Phenyl Rings | p-channel characteristics, carrier mobility up to 1.7 x 10⁻⁵ cm²/Vs. nih.gov | Organic Thin-Film Transistors (OTFTs). nih.gov |

| π-conjugated Pyrazole Compounds | Extended π-conjugation | Low reorganization energy, suitable for p-type semiconducting materials. researchgate.net | Organic Light Emitting Diodes (OLEDs), Solar Cells, OFETs. researchgate.net |

Integration into Conductive Polymer Systems

The presence of a thiophene ring in this compound derivatives makes them suitable for integration into conductive polymer systems. Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Polythiophene and its derivatives are among the most extensively studied conductive polymers due to their excellent stability and tunable conductivity. nih.govmdpi.com

The integration of the thienyl-pyrazole moiety can be achieved through electrochemical polymerization. nih.govdtic.mil In this process, the thiophene ring of the monomer can be oxidized to form radical cations, which then couple to form a polymer chain. This method allows for the growth of a conductive polymer film directly onto an electrode surface, offering precise control over the film's thickness and morphology. nih.gov The incorporation of the pyrazole unit into the polymer backbone is expected to modify the electronic and physical properties of the resulting material, potentially leading to new functionalities.

The properties of the final conductive polymer, such as its conductivity and stability, can be further tuned by doping. Doping involves the introduction of charge carriers (either holes or electrons) into the polymer backbone, which can increase the conductivity by several orders of magnitude. mdpi.com

| Method | Description | Key Advantages |

|---|---|---|

| Electrochemical Polymerization | Oxidative coupling of thiophene monomers on an electrode surface. nih.govdtic.mil | Control over film thickness and morphology, direct deposition on substrates. nih.gov |

| Chemical Oxidative Polymerization | Use of chemical oxidants to initiate polymerization in solution. | Scalable for bulk synthesis of conductive polymers. |

Utilization as Precursors for Novel Polyheterocyclic Compounds

The 5-aminopyrazole core of this compound is a versatile building block for the synthesis of a wide array of novel polyheterocyclic compounds. beilstein-journals.orgnih.gov The presence of multiple reactive sites within the 5-aminopyrazole structure allows for various cyclocondensation reactions with bifunctional reagents, leading to the formation of fused heterocyclic systems. beilstein-journals.orgresearchgate.net

These reactions are of significant interest as they provide access to a diverse range of molecular architectures, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The synthesis of these fused systems often involves the reaction of the 5-aminopyrazole with 1,3-dielectrophiles, which can react with the amino group and a ring nitrogen or carbon atom to form a new heterocyclic ring fused to the pyrazole core. nih.gov The specific outcome of these reactions can be controlled by the choice of reagents and reaction conditions. researchgate.net

The resulting polyheterocyclic compounds often exhibit unique photophysical and biological properties, making them valuable targets in medicinal chemistry and materials science. The thienyl substituent at the 4-position of the pyrazole ring can further influence the properties of these novel heterocyclic systems.

| Fused Heterocyclic System | Typical Reagents for Synthesis | Significance |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | β-Ketonitriles, 1,3-Diketones. beilstein-journals.orgnih.gov | Biologically active compounds, potential therapeutic agents. beilstein-journals.org |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones, Arylidenepyruvic acids. nih.govresearchgate.net | Diverse chemical structures with potential applications in materials science. nih.gov |

Ligand Design in Coordination Chemistry and Metal Ion Interactions

The pyrazole and amine functionalities in this compound and its derivatives make them excellent candidates for ligand design in coordination chemistry. repec.orgresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as donor atoms, allowing these molecules to coordinate with a variety of metal ions to form stable metal complexes. nih.govresearchgate.net

The coordination behavior of these ligands can be influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. Pyrazole-based ligands can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. researchgate.netnih.gov

The resulting metal complexes often exhibit interesting magnetic, optical, and catalytic properties. For instance, complexes of pyrazolone-based ligands have been investigated for their catalytic activity and photoluminescence properties. bohrium.com The thienyl group can also participate in coordination or influence the electronic properties of the ligand and the resulting metal complex. The study of these metal-ligand interactions is crucial for the development of new functional materials with applications in areas such as catalysis, sensing, and molecular magnetism. ekb.eg

| Metal Ion | Coordination Geometry | Potential Application of Complex |

|---|---|---|

| Cobalt(II) | Octahedral. researchgate.net | Catalysis, bioinorganic models. repec.org |

| Copper(II) | Square planar or distorted octahedral. nih.govresearchgate.net | Antimicrobial agents, functional materials. nih.gov |

| Zinc(II) | Tetrahedral. researchgate.net | Fluorescent materials, sensors. bohrium.com |

| Manganese(II) | Octahedral. researchgate.net | Magnetic materials. researchgate.net |

Future Directions and Emerging Research Avenues for 1 Methyl 4 2 Thienyl 1h Pyrazol 5 Amine

Advancements in Stereoselective Synthesis and Green Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are effective but often fall short of modern standards for environmental sustainability and stereochemical control. researchgate.net The future of synthesizing 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine and its analogs will likely be characterized by a shift towards greener and more precise methodologies.

| Green Chemistry Technique | Potential Advantage for Pyrazole Synthesis | Source |

| Use of Aqueous Media | Reduces reliance on volatile organic solvents, environmentally friendly. | thieme-connect.comthieme-connect.com |

| Microwave Irradiation | Accelerates reaction rates, often leading to higher yields and cleaner reactions. | researchgate.net |

| Ultrasound Sonication | Enhances reaction efficiency and can enable reactions at ambient temperatures. | researchgate.netthieme-connect.com |

| Solvent-Free Conditions | Minimizes waste and simplifies product purification. | researchgate.netthieme-connect.com |

| Recyclable Catalysts | Reduces cost and environmental impact of the synthesis. | nih.gov |

Stereoselective Synthesis: While the core of this compound is achiral, the introduction of chiral centers through derivatization is a critical step for developing new therapeutic agents. Future synthetic efforts will likely concentrate on developing stereoselective methods to control the three-dimensional arrangement of atoms in these derivatives. This is crucial as different stereoisomers of a compound can have vastly different biological activities and safety profiles. The development of chiral catalysts and auxiliaries tailored for pyrazole synthesis will be instrumental in achieving this goal.

Integration of Advanced Computational Models for Drug Discovery and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior and interactions. eurasianjournals.com For this compound, the integration of advanced computational models is set to accelerate its development in both medicine and materials science.

Drug Discovery: Molecular modeling techniques, such as docking studies and homology modeling, are pivotal in predicting how pyrazole derivatives bind to biological targets. eurasianjournals.com These methods can help identify potential protein targets and elucidate the binding modes and affinities of novel derivatives, thereby guiding the design of more potent and selective therapeutic agents. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of these molecules. eurasianjournals.commdpi.com Furthermore, molecular dynamics simulations can explore the dynamic behavior and conformational flexibility of these compounds, which is crucial for understanding their interactions with biological systems. eurasianjournals.com

| Computational Method | Application in Pyrazole Research | Source |

| Molecular Docking | Predicts binding affinity and orientation of ligands to a target protein. | eurasianjournals.comrsc.org |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, and reactivity descriptors. | eurasianjournals.commdpi.com |

| Molecular Dynamics (MD) | Simulates the movement and conformational changes of molecules over time. | eurasianjournals.com |

| ADME/Tox Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | researchgate.net |

Material Design: Computational models are also crucial for predicting the material properties of new compounds. For this compound derivatives, DFT calculations can be used to investigate their electronic and optical properties, such as the HOMO-LUMO energy gap, which is indicative of their potential in optoelectronic applications. mdpi.comnih.gov These theoretical studies can guide the synthesis of new functional materials with tailored properties for applications in areas like organic electronics and sensor technology. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govtandfonline.comnih.govmdpi.com The thienyl-pyrazole combination, in particular, has shown promise in various therapeutic areas.

Future research on this compound will aim to identify novel biological targets and expand its therapeutic potential. High-throughput screening of this compound and its derivatives against diverse panels of biological targets can uncover new activities. For instance, recent studies on thienyl-pyrazole derivatives have highlighted their potential as VEGFR-2 inhibitors for cancer therapy, demonstrating activity against various cancer cell lines. ekb.eg Other research has pointed towards antimicrobial and antioxidant activities for similar structures. nih.govnih.gov

Emerging therapeutic areas for pyrazole derivatives include the treatment of neurodegenerative diseases and metabolic disorders. nih.govresearchgate.net The unique structural features of this compound may allow for the development of selective inhibitors for kinases, G-protein coupled receptors, or other enzyme families implicated in these diseases. The amino group at the 5-position provides a key interaction point that can be crucial for binding to specific biological targets. mdpi.com

| Potential Therapeutic Area | Rationale based on Related Compounds | Source |

| Oncology | Inhibition of kinases like VEGFR-2. | ekb.eg |

| Infectious Diseases | Antibacterial and antifungal activity. | nih.gov |

| Inflammatory Diseases | Inhibition of inflammatory mediators. | nih.gov |

| Neurodegenerative Diseases | Modulation of CNS targets. | nih.gov |

| Antioxidant Therapy | Radical scavenging properties. | researchgate.netnih.gov |

Exploration of New Functional Materials and Optoelectronic Properties

Beyond its biomedical potential, the structural framework of this compound makes it an interesting candidate for the development of novel functional materials. The combination of the electron-rich thiophene (B33073) ring and the pyrazole system can give rise to unique electronic and photophysical properties. mdpi.com

Research in this area will focus on synthesizing polymers and small molecules incorporating the this compound core and evaluating their properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, opening up possibilities for creating coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. lifechemicals.com

Computational studies, as mentioned earlier, will play a key role in predicting the optoelectronic properties of new derivatives, such as their absorption and emission spectra, and guiding the design of materials with desired characteristics. mdpi.comnih.gov For example, theoretical investigations on similar heteroaromatic compounds have revealed their potential for optoelectronic applications due to strong absorption in the UV region and high electronic stability. nih.gov The synthesis and characterization of such novel materials derived from this compound represents a vibrant and promising field of future research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.